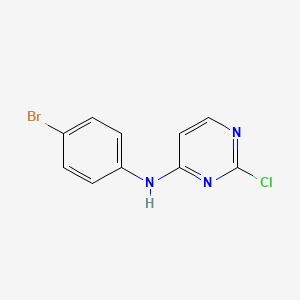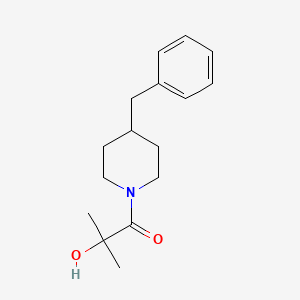![molecular formula C10H15NO B3120109 4-{[(Propan-2-yl)amino]methyl}phenol CAS No. 259735-08-5](/img/structure/B3120109.png)
4-{[(Propan-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
“4-{[(Propan-2-yl)amino]methyl}phenol” is an organic compound. It is a mono-constituent substance . It is related to other compounds such as 1- [ (propan-2-yl)amino]-3- (4- { [2- (propan-2-yloxy)ethoxy]methyl}phenoxy)propan-2-ol and 4-({[2-(propan-2-yl)phenyl]amino}methyl)phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (4-{[methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride can be obtained for proteomics research . Also, 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone can be used as a photo-initiator to synthesize other compounds .Wissenschaftliche Forschungsanwendungen
Metabolism and Bioavailability
Studies on metabolomics and the bioavailability of phenolic compounds indicate that these substances undergo complex metabolic pathways in the human body, including transformations through oxidation, reduction, and conjugation processes. For instance, research on flavan-3-ols, a class of polyphenols, revealed insights into their metabolic fate, absorption, and excretion patterns in humans, highlighting the significance of understanding the metabolic pathways of phenolic compounds for their therapeutic applications (Wiese et al., 2015).
Antioxidative Effects
The antioxidative properties of phenolic compounds are well-documented, with various studies demonstrating their potential in reducing oxidative stress and inflammation, which are key factors in numerous chronic diseases. For example, the antioxidative effect of propofol, a phenol derivative, during cardiopulmonary bypass in adults was investigated, showing its potential in mitigating oxidative damage during surgical procedures (Shi-hai Zhang et al., 2004).
Immunomodulatory and Anti-inflammatory Effects
Phenolic compounds, including derivatives of 4-{[(Propan-2-yl)amino]methyl}phenol, may exhibit significant immunomodulatory and anti-inflammatory effects. Research into the mechanisms of action underlying the anti-inflammatory and immunomodulatory effects of propolis, a natural product rich in phenolic compounds, provides evidence of their potential in modulating immune responses and reducing inflammation (Araujo et al., 2012).
Therapeutic Potential in Chronic Diseases
The therapeutic implications of phenolic compounds extend to the management of chronic diseases, such as diabetes and cardiovascular disorders. For example, a study on the effect of Brazilian green propolis in patients with type 2 diabetes suggested that propolis, rich in phenolic compounds, might have a protective effect against worsening blood uric acid levels and kidney function in diabetic patients (Fukuda et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYLBNJHLVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Propan-2-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



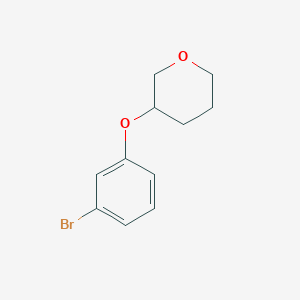
![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)

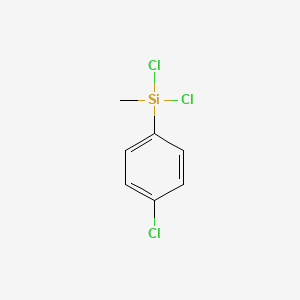
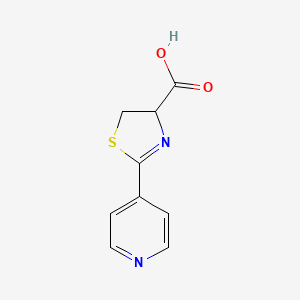

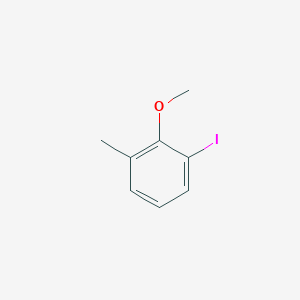
![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)
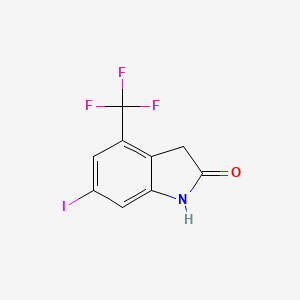
![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
